2-(2-Morpholinophenoxy)ethan-1-amine
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Overview
Description
2-(2-Morpholinophenoxy)ethan-1-amine is an organic compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol It is characterized by the presence of a morpholine ring attached to a phenoxy group, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholinophenoxy)ethan-1-amine typically involves the nucleophilic substitution reaction of 2-chloroethanamine with 2-(4-morpholinyl)phenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction can be represented as follows:
2-(4-Morpholinyl)phenol+2-ChloroethanamineNaOH, Refluxthis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Morpholinophenoxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines with reduced functional groups.
Substitution: Formation of substituted ethanamines with various nucleophiles.
Scientific Research Applications
2-(2-Morpholinophenoxy)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Morpholinophenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the phenoxy group can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Morpholinophenoxy)ethanol
- 2-(2-Morpholinophenoxy)acetic acid
- 2-(2-Morpholinophenoxy)propane-1-amine
Uniqueness
2-(2-Morpholinophenoxy)ethan-1-amine is unique due to its specific structural features, including the presence of both a morpholine ring and a phenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylphenoxy)ethanamine |
InChI |
InChI=1S/C12H18N2O2/c13-5-8-16-12-4-2-1-3-11(12)14-6-9-15-10-7-14/h1-4H,5-10,13H2 |
InChI Key |
LYNKMUXIEMBRLP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2OCCN |
Origin of Product |
United States |
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